Triphenyl[(4-chlorophenyl)imino]phosphorane
Overview
Description
Triphenyl[(4-chlorophenyl)imino]phosphorane is an organophosphorus compound that features a phosphorus atom bonded to three phenyl groups and one imino group, which is further bonded to a 4-chlorophenyl group. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl[(4-chlorophenyl)imino]phosphorane can be synthesized through the reaction of triphenylphosphine with 4-chlorobenzonitrile in the presence of a base. The reaction typically involves heating the reactants in a suitable solvent such as toluene or benzene. The base, often sodium hydride or potassium tert-butoxide, facilitates the formation of the imino group by deprotonating the nitrile, allowing it to react with the triphenylphosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(4-chlorophenyl)imino]phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the imino group under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and 4-chlorobenzaldehyde.
Reduction: Triphenylphosphine and 4-chloroaniline.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
Triphenyl[(4-chlorophenyl)imino]phosphorane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl[(4-chlorophenyl)imino]phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different types of chemical transformations. The imino group can also participate in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in many of the same applications.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
(4-Iodophenyl)imino-triphenyl-phosphorane: A similar compound with an iodine atom instead of a chlorine atom.
Uniqueness
Triphenyl[(4-chlorophenyl)imino]phosphorane is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.
Properties
IUPAC Name |
(4-chlorophenyl)imino-triphenyl-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCORUUEGHMUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953607 | |
Record name | [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31641-65-3 | |
Record name | NSC126619 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Chlorophenyl)imino](triphenyl)-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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